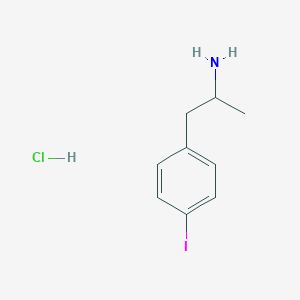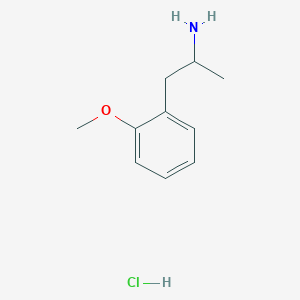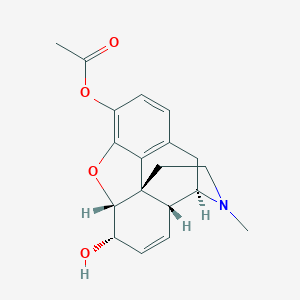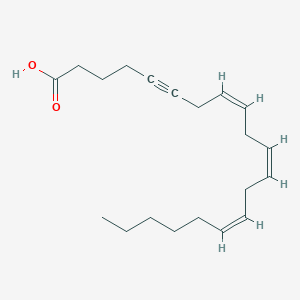![molecular formula C40H40Cl4N6Pt B164213 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride CAS No. 129370-71-4](/img/structure/B164213.png)
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride” is a coordination complex formed by the interaction of Basic Fuchsin, a triphenylmethane dye, with platinum Basic Fuchsin is widely used in histology and microbiology for staining purposes, while platinum complexes are known for their applications in chemotherapy and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride typically involves the reaction of Basic Fuchsin with a platinum salt, such as platinum(II) chloride or platinum(IV) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme can be represented as follows:
[ \text{Basic Fuchsin} + \text{PtCl}_2 \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure the formation of the desired complex with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the preparation of large quantities of Basic Fuchsin and platinum salts, followed by their controlled reaction in industrial reactors. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using ligands like ammonia or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized platinum complexes, while reduction can produce reduced platinum species. Substitution reactions result in new platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is used as a catalyst in various organic reactions. Its unique properties enable it to facilitate reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Biology
In biological research, the complex is employed as a staining agent for visualizing cellular structures. Its ability to bind to specific biomolecules makes it useful in microscopy and histological studies.
Medicine
The compound has potential applications in medicine, particularly in cancer treatment. Platinum-based drugs are known for their anticancer properties, and the this compound may offer new avenues for developing targeted therapies.
Industry
In the industrial sector, the complex is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications in textiles, printing, and coatings.
Wirkmechanismus
The mechanism of action of 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride involves its interaction with cellular components. In biological systems, the complex can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This mechanism is similar to that of other platinum-based drugs, which inhibit cell division and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum complex with reduced side effects compared to cisplatin.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
The 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride is unique due to its combination of a staining dye and a platinum center. This dual functionality allows it to be used in both imaging and therapeutic applications, making it a versatile compound in scientific research.
Conclusion
The this compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial processes. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.
Eigenschaften
CAS-Nummer |
129370-71-4 |
|---|---|
Molekularformel |
C40H40Cl4N6Pt |
Molekulargewicht |
941.7 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

